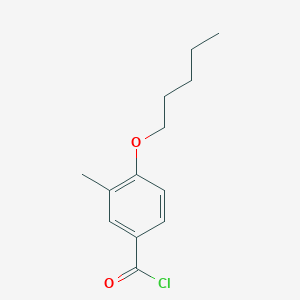
4-(2-Methoxyphenyl)thiophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxyphenyl)thiophenol is an organic compound that belongs to the class of thiophenols It features a thiol group (-SH) attached to a benzene ring, which is further substituted with a methoxy group (-OCH3) at the ortho position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)thiophenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2-methoxyphenyl halides with thiourea, followed by hydrolysis to yield the desired thiophenol . Another method includes the high-temperature reaction of halogenated aromatic hydrocarbons with hydrogen sulfide .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the cesium fluoride-Celite catalyzed preparation of thioethers and thioesters has been reported as an effective method .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Methoxyphenyl)thiophenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various substituted thiophenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxyphenyl)thiophenol has several applications in scientific research:
Chemistry: It is used in the preparation of self-assembled monolayers (SAMs) for surface characterization.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein-thiol interactions.
Industry: Utilized in the synthesis of organic thin-film transistors and other electronic materials.
Wirkmechanismus
The mechanism of action of 4-(2-Methoxyphenyl)thiophenol involves its thiol group, which can form covalent bonds with various electrophiles. This reactivity allows it to interact with metal ions, proteins, and other biological molecules. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
- 4-Methoxythiophenol
- 4-Mercaptoanisole
- 4-Methoxybenzenethiol
Comparison: 4-(2-Methoxyphenyl)thiophenol is unique due to the ortho position of the methoxy group, which can significantly influence its chemical reactivity and interactions compared to other similar compounds. This positional difference can affect the compound’s electronic properties and steric hindrance, making it distinct in its applications and behavior .
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12OS/c1-14-13-5-3-2-4-12(13)10-6-8-11(15)9-7-10/h2-9,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCWNCJCOZNSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[4-(n-Pentylthio)phenyl]-1-propene](/img/structure/B7997521.png)


![1-Chloro-3-fluoro-4-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7997538.png)




![3-[2-(1,3-Dioxolan-2-yl)ethoxy]benzaldehyde](/img/structure/B7997560.png)

![2-[2-(1,3-Dioxolan-2-yl)methoxy]-3-methoxybenzaldehyde](/img/structure/B7997574.png)



